molecular formula C14H17NO3 B6350152 3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326815-35-3

3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B6350152
CAS No.: 1326815-35-3
M. Wt: 247.29 g/mol
InChI Key: CYHCRKFRXAEUFP-UHFFFAOYSA-N
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Description

3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a dihydroisoxazole derivative characterized by a 4,5-dihydro-1,2-oxazole (dihydroisoxazole) ring fused with a carboxylic acid group at position 3. The phenyl ring at position 3 is substituted with a 2-methylpropyl (isobutyl) group at the para position. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the isobutyl substituent and hydrogen-bonding capacity from the carboxylic acid moiety.

Properties

IUPAC Name

3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9(2)7-10-3-5-11(6-4-10)12-8-13(14(16)17)18-15-12/h3-6,9,13H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHCRKFRXAEUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NOC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(2-methylpropyl)benzaldehyde with hydroxylamine hydrochloride can yield the corresponding oxime, which upon cyclization forms the oxazole ring. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole compounds.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

  • Structure : Features a 2-butyl-5-chloroimidazole substituent instead of the 4-(2-methylpropyl)phenyl group.
  • Pharmacokinetics : Identified as a hydrolysis metabolite in preclinical studies, with enzymatic cleavage of the parent carboxamide drug. Exhibits comparable retention time (6.4 min) and MRM transitions (e.g., 272→144 m/z) in HPLC-MS/MS analyses .
  • Bioactivity: Proposed for evaluation in anti-inflammatory and anti-rheumatoid models due to structural similarities to known bioactive dihydroisoxazoles .

3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

  • Structure : Substituted with a 2-chlorophenyl group instead of 4-(2-methylpropyl)phenyl.
  • Key Differences :
    • The ortho-chloro group creates steric hindrance, reducing rotational freedom of the phenyl ring.
    • Higher electronegativity of chlorine may reduce solubility in aqueous media compared to the isobutyl-substituted compound.
  • Safety Profile : Classified under GHS hazard guidelines, requiring stringent handling protocols (e.g., acidification of biological samples to prevent degradation) .

Phenyl-Substituted Carboxylic Acid Derivatives

3-[4-(2-Methylpropyl)phenyl]propanoic Acid

  • Structure : Shares the 4-(2-methylpropyl)phenyl substituent but lacks the dihydroisoxazole ring.
  • Absence of the heterocyclic ring reduces rigidity, which may diminish target-binding specificity .

(2RS)-2-[4-(2-Methylpropyl)phenyl]propanamide

  • Structure : Contains an amide group instead of a carboxylic acid, with a chiral center at position 2.
  • Used as a reference standard in impurity profiling for pharmaceutical manufacturing .

Comparative Data Table

Compound Name Substituent Molecular Weight Key Functional Groups Bioactivity Notes Analytical Data (HPLC-MS/MS)
This compound 4-(2-methylpropyl)phenyl ~263.3 (est.) Dihydroisoxazole, COOH Potential anti-inflammatory Not reported
3-(2-Butyl-5-chloroimidazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 2-butyl-5-chloroimidazol-4-yl 311.8 Imidazole, COOH Preclinical metabolite RT: 6.4 min; MRM: 272→144 m/z
3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 2-chlorophenyl 227.6 Chloro, COOH Requires acidified handling GHS-compliant SDS available
3-[4-(2-Methylpropyl)phenyl]propanoic acid 4-(2-methylpropyl)phenyl 220.3 Propanoic acid Impurity in pharmaceuticals Used as reference standard

Research Findings and Implications

  • Metabolic Stability : The dihydroisoxazole core in this compound may confer resistance to hydrolysis compared to amide-containing analogs, as seen in the enzymatic cleavage of R004 (a related carboxamide) .
  • Synthetic Challenges : Synthesis of such compounds often requires modified reaction schemes (e.g., optimized yields via reagent adjustments) to accommodate bulky substituents like 2-methylpropyl .
  • Therapeutic Potential: Structural parallels to anti-inflammatory metabolites suggest this compound could be a candidate for rheumatoid arthritis research, though in vivo studies are needed .

Biological Activity

3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique oxazole ring structure and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H19NO3C_{15}H_{19}NO_3 and a molecular weight of approximately 261.32 g/mol. Its structure features an oxazole ring and a phenyl group with a 2-methylpropyl substituent, which may influence its biological interactions.

Property Value
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Functional GroupsCarboxylic acid, Oxazole

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of both carboxylic acid and oxazole functional groups facilitates diverse chemical reactivity, making it a candidate for further pharmacological exploration.

Pharmacological Effects

Research indicates that compounds containing oxazole rings often exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. For instance:

  • Anti-inflammatory Activity : Studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process.
  • Anticancer Properties : The structural similarities to other bioactive molecules suggest potential efficacy against certain cancer types by targeting specific pathways involved in tumor growth and metastasis.

Synthesis and Evaluation

A study published in December 2020 explored the synthesis and biological evaluation of various oxazole derivatives. Among these, a compound structurally related to our target showed promising results as an inhibitor of acid ceramidase (AC), an enzyme linked to several cancers and neurodegenerative diseases . This underscores the therapeutic potential that derivatives of this compound may hold.

In Vitro Studies

In vitro assays demonstrated that compounds with similar structures displayed significant inhibition of cell proliferation in cancer cell lines. For example, oxazole derivatives were tested against human neuroblastoma SH-SY5Y cells, revealing effective target engagement . Such findings suggest that this compound could be further investigated for its anticancer properties.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals variations in biological activity based on slight modifications in their chemical structures.

Compound Name Structural Features Biological Activity
3-Methyl-5-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acidMethyl substitution at position 3Potentially distinct due to methyl group
3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidFluorine substitutionEnhanced lipophilicity
5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazoleAdditional methyl groupVariations in solubility and reactivity

This table illustrates how modifications can significantly impact the properties and potential applications of these compounds.

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